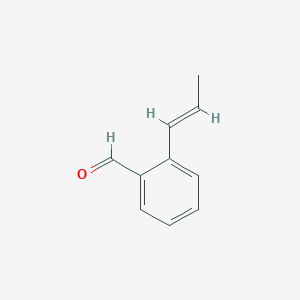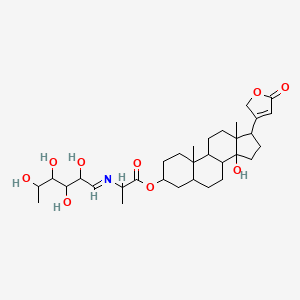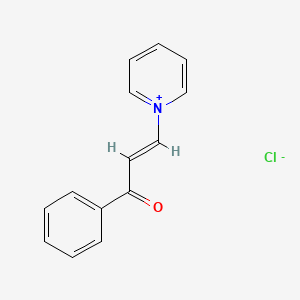
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride is a chemical compound with the molecular formula C14H12ClNO It is a pyridinium salt that features a phenyl group and a propenyl group attached to the nitrogen atom of the pyridinium ring
Méthodes De Préparation
The synthesis of 1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride typically involves the reaction of pyridine with cinnamaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyridinium derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride can be compared with other similar compounds such as:
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: This compound has a similar structure but features a piperidine ring instead of a pyridinium ring.
3-Methyl-N-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridinium chloride: This compound has a methyl group attached to the pyridinium ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
74251-92-6 |
|---|---|
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
(E)-1-phenyl-3-pyridin-1-ium-1-ylprop-2-en-1-one;chloride |
InChI |
InChI=1S/C14H12NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-12H;1H/q+1;/p-1/b12-9+; |
Clé InChI |
MIVDQTKQYIJXKO-NBYYMMLRSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/[N+]2=CC=CC=C2.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


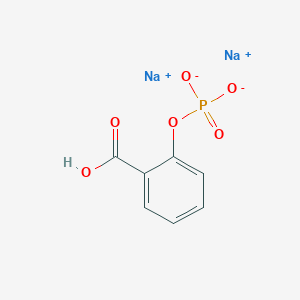
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)
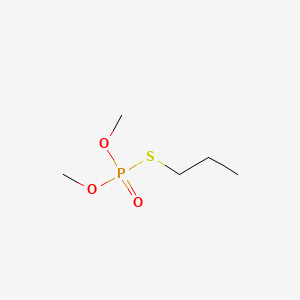
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
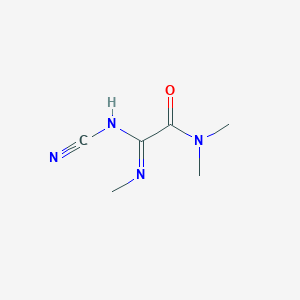
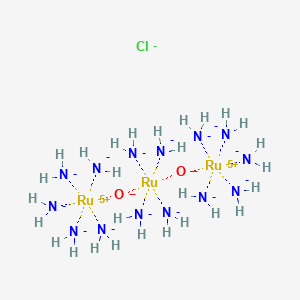
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
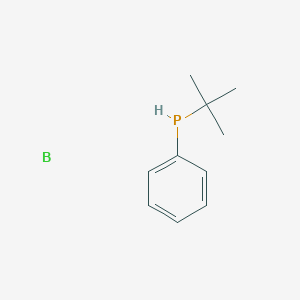
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
